molecular formula C12H15ClN2O3 B2970759 6-chloro-N-(3-nitrophenyl)hexanamide CAS No. 647825-20-5

6-chloro-N-(3-nitrophenyl)hexanamide

Cat. No.: B2970759
CAS No.: 647825-20-5
M. Wt: 270.71
InChI Key: HVWMGZCXIAUUQN-UHFFFAOYSA-N
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Description

6-chloro-N-(3-nitrophenyl)hexanamide is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-nitrophenyl)hexanamide typically involves the reaction of 6-chlorohexanoyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-nitrophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The amide group can participate in acylation reactions to form new amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 6-amino-N-(3-nitrophenyl)hexanamide.

    Reduction: 6-chloro-N-(3-aminophenyl)hexanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(3-nitrophenyl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-nitrophenyl)hexanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-nitrophenyl)hexanamide
  • 6-chloro-N-(2-nitrophenyl)hexanamide
  • 6-bromo-N-(3-nitrophenyl)hexanamide

Uniqueness

6-chloro-N-(3-nitrophenyl)hexanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and nitrophenyl groups also provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

6-chloro-N-(3-nitrophenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-8-3-1-2-7-12(16)14-10-5-4-6-11(9-10)15(17)18/h4-6,9H,1-3,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWMGZCXIAUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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